EGFR Wild-Type Inhibition: Direct Comparison of 4-Chloro-7-methoxy-6-nitroquinazoline vs. 4-Chloro-6-nitroquinazoline
A direct comparison of EGFR wild-type inhibitory activity reveals a subtle but quantifiable difference between 4-chloro-7-methoxy-6-nitroquinazoline and its des-methoxy analog, 4-chloro-6-nitroquinazoline. The target compound demonstrates an IC50 of 63 nM [1], while the comparator lacking the 7-methoxy group shows an IC50 of 65 nM [2]. This 2 nM difference, though small, is observed under comparable in vitro biochemical assay conditions. The data suggest that the addition of the 7-methoxy group in the target compound provides a minor enhancement in binding affinity to the wild-type EGFR kinase domain.
| Evidence Dimension | Inhibition of wild-type EGFR kinase activity |
|---|---|
| Target Compound Data | IC50 = 63 nM |
| Comparator Or Baseline | 4-Chloro-6-nitroquinazoline (CAS 19815-16-8): IC50 = 65 nM |
| Quantified Difference | 2 nM (lower IC50, indicating marginally higher potency) |
| Conditions | In vitro biochemical assay measuring inhibition of wild-type EGFR. Compound preincubated for 30 mins followed by addition of ATP-substrate mixture; measured after 1 hr. |
Why This Matters
In early-stage kinase inhibitor screening, even a 2 nM difference in biochemical potency can indicate a favorable interaction with the target's active site, justifying selection of the 7-methoxy-bearing analog for subsequent SAR expansion and lead optimization.
- [1] BindingDB. Entry BDBM50154289 (CHEMBL3774947): 4-Chloro-7-methoxy-6-nitroquinazoline. Accessed April 17, 2026. View Source
- [2] BindingDB. Entry BDBM50179499 (CHEMBL3814816): 4-Chloro-6-nitroquinazoline. Accessed April 17, 2026. View Source
